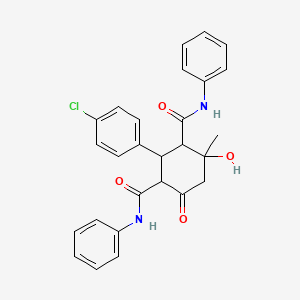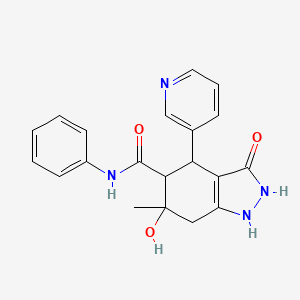![molecular formula C15H16N4O3 B11050483 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol](/img/structure/B11050483.png)
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol is a complex organic compound that features a piperazine ring substituted with a nitropyridine group and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Nitration of Pyridine: The nitropyridine group is introduced by nitrating pyridine using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitropyridine derivative is then coupled with the piperazine ring through a nucleophilic substitution reaction.
Introduction of the Phenol Group: The phenol group is introduced via a substitution reaction, where a halogenated phenol reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine and phenol sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated phenols and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The nitropyridine group can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds with biological macromolecules. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperazin-1-yl)phenol: Similar structure but lacks the nitropyridine group.
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol: Similar structure but with a nitrophenyl group instead of a nitropyridine group.
Uniqueness
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol is unique due to the presence of both a nitropyridine group and a phenol group, which allows for diverse chemical reactivity and biological interactions. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H16N4O3 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
4-[4-(5-nitropyridin-2-yl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C15H16N4O3/c20-14-4-1-12(2-5-14)17-7-9-18(10-8-17)15-6-3-13(11-16-15)19(21)22/h1-6,11,20H,7-10H2 |
Clé InChI |
VDZURXMGGOGVJN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone](/img/structure/B11050419.png)
![N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11050426.png)
![1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione](/img/structure/B11050438.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050441.png)
![N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11050444.png)

![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050447.png)
![2-Ethyl-3-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B11050454.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)
![1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11050465.png)

![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)
